molecular formula C21H16BrNO3 B14230044 Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester CAS No. 827308-19-0

Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester

Katalognummer: B14230044
CAS-Nummer: 827308-19-0
Molekulargewicht: 410.3 g/mol
InChI-Schlüssel: YIEADYAQTJJPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a methoxy group on the benzoic acid moiety and a bromophenyl imino group attached to the phenyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester typically involves the esterification of 4-methoxybenzoic acid with 2-[[(4-bromophenyl)imino]methyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 2-[[(4-bromophenyl)amino]methyl]phenyl ester.

    Substitution: Formation of 2-[[(4-hydroxyphenyl)imino]methyl]phenyl ester or 2-[[(4-aminophenyl)imino]methyl]phenyl ester.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromophenyl imino group may enhance its binding affinity to specific targets, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4-methoxy-, phenyl ester: Lacks the bromophenyl imino group, which may result in different biological activities.

    Benzoic acid, 4-methoxy-, 2-[[(4-chlorophenyl)imino]methyl]phenyl ester: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

    Benzoic acid, 4-methoxy-, 2-[[(4-fluorophenyl)imino]methyl]phenyl ester: Contains a fluorine atom, which may influence its chemical stability and interactions with molecular targets.

The uniqueness of this compound lies in the presence of the bromophenyl imino group, which may confer specific reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

827308-19-0

Molekularformel

C21H16BrNO3

Molekulargewicht

410.3 g/mol

IUPAC-Name

[2-[(4-bromophenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H16BrNO3/c1-25-19-12-6-15(7-13-19)21(24)26-20-5-3-2-4-16(20)14-23-18-10-8-17(22)9-11-18/h2-14H,1H3

InChI-Schlüssel

YIEADYAQTJJPID-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.